pep2-SVKE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

pep2-SVKE is inactive control peptide analog of pep2-SVKI, and an inhibitor peptide that corresponds the C-terminus of the GluA2 AMPA receptor subunit.

Scientific Research Applications

Scientific Research Applications

-

Neuroscience Studies :

- Control for Peptide Inhibition : In experiments where Pep2-SVKI is used to inhibit GluA2 interactions, Pep2-SVKE serves as a baseline to evaluate changes in synaptic transmission without the confounding effects of PDZ disruption.

- Understanding Synaptic Plasticity : By comparing results from experiments using both peptides, researchers can better understand how alterations in AMPA receptor trafficking influence long-term potentiation and long-term depression.

-

Pharmacological Investigations :

- Drug Development : The characterization of this compound aids in the development of new pharmacological agents targeting AMPA receptors by providing insights into how these receptors can be modulated without disrupting critical protein interactions.

-

Behavioral Studies :

- Addiction Research : In studies examining drug-seeking behavior, this compound has been used to assess the role of AMPA receptor trafficking in addiction pathways without influencing the underlying mechanisms that lead to reinstatement of drug-seeking behavior.

Case Study 1: Role in Addiction Mechanisms

In a study investigating cocaine-induced reinstatement of drug-seeking behavior, researchers microinjected either Pep2-SVKI or this compound into the nucleus accumbens. The results indicated that while Pep2-SVKI significantly affected glutamate transmission and reinstatement behavior, this compound did not alter these parameters, confirming its role as a control peptide .

Case Study 2: Synaptic Transmission Analysis

Another study utilized synaptosomes treated with either Pep2-SVKI or this compound to analyze AMPA receptor-mediated glutamate release. The findings demonstrated that only the active peptide (Pep2-SVKI) enhanced glutamate release, further validating the use of this compound as a non-active control in synaptic studies .

Summary Table: Biological Activities and Effects

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Control for PDZ Interaction | No effect on GluA2 binding | Does not disrupt GluA2-PICK1 interaction |

| Baseline for Synaptic Transmission Studies | Provides comparative data | Allows differentiation between active and inactive peptides |

| Assessment in Drug-Seeking Behavior | No influence on reinstatement | Serves as a control in behavioral experiments |

Properties

CAS No. |

1315378-76-7 |

|---|---|

Molecular Formula |

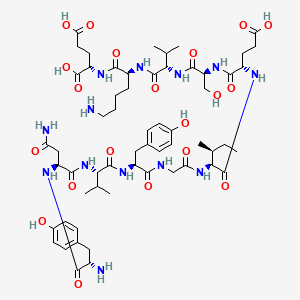

C59H89N13O20 |

Molecular Weight |

1300.43 |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C59H89N13O20/c1-7-31(6)49(58(90)65-38(19-21-45(78)79)53(85)69-42(28-73)55(87)72-47(29(2)3)56(88)64-37(10-8-9-23-60)52(84)66-39(59(91)92)20-22-46(80)81)70-44(77)27-63-51(83)40(25-33-13-17-35(75)18-14-33)68-57(89)48(30(4)5)71-54(86)41(26-43(62)76)67-50(82)36(61)24-32-11-15-34(74)16-12-32/h11-18,29-31,36-42,47-49,73-75H,7-10,19-28,60-61H2,1-6H3,(H2,62,76)(H,63,83)(H,64,88)(H,65,90)(H,66,84)(H,67,82)(H,68,89)(H,69,85)(H,70,77)(H,71,86)(H,72,87)(H,78,79)(H,80,81)(H,91,92)/t31-,36-,37-,38-,39-,40-,41-,42-,47-,48-,49-/m0/s1 |

InChI Key |

AHURAWWDQDDHNP-OIKDQGPWSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Appearance |

White lyophilised solid |

Purity |

>98 % |

sequence |

YNVYGIESVKE |

storage |

-20°C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.